

Application Notes: Quantitative PCR Primers for Human AKAP1 mRNA

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Compound of Interest		
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Introduction

A-Kinase Anchoring Protein 1 (AKAP1) is a scaffold protein that plays a crucial role in signal transduction by tethering protein kinase A (PKA) and other signaling molecules to the outer mitochondrial membrane.[1][2][3][4][5][6] This localization is critical for regulating mitochondrial function, including dynamics, metabolism, and apoptosis.[1][2][3] Emerging evidence also links AKAP1 to tumorigenesis through its interaction with the mTOR pathway.[7][8][9][10] Accurate and reliable quantification of AKAP1 mRNA is essential for studying its expression in various physiological and pathological states. This document provides detailed information and protocols for the use of quantitative PCR (qPCR) primers for the specific detection and quantification of human AKAP1 mRNA.

Data Presentation: Human AKAP1 qPCR Primer Information

The following table summarizes qPCR primer information for human AKAP1 mRNA, compiled from commercial and academic sources. These primers are designed to amplify the specific transcript variant NM_003488.



Parameter	Forward Primer	Reverse Primer	Amplicon Size (bp)	Source
Sequence (5'-3')	GCTGAGTTTGA TGAAGACCTTG	AGCTTGAGGAA GTTGAGGTTG	Not Specified	Commercial Supplier
Sequence (5'-3')	AGCTCAACTGG AGAGCACTG	AGCTCAACTGG AGAGCACTG	Not Specified	Research Publication[11]
Reference Sequence	NM_003488	NM_003488	OriGene[12]	

Experimental Protocols

1. RNA Extraction and cDNA Synthesis

This protocol outlines the steps for isolating total RNA and converting it to complementary DNA (cDNA), which will serve as the template for qPCR.

- 1.1. Total RNA Extraction High-quality total RNA is crucial for accurate gene expression analysis.
- Materials:
 - Cultured cells or tissue samples
 - TRIzol reagent or equivalent RNA extraction kit
 - Chloroform
 - Isopropanol
 - 75% Ethanol (prepared with nuclease-free water)
 - Nuclease-free water
 - Microcentrifuge tubes
 - Microcentrifuge



0	Spectro	photometer	(e.a	NanoDrop)

Procedure:

- Homogenize cells or tissues in TRIzol reagent according to the manufacturer's instructions.
- Add chloroform, mix vigorously, and centrifuge to separate the phases.
- Transfer the upper aqueous phase containing RNA to a new tube.
- Precipitate the RNA by adding isopropanol and centrifuging.
- Wash the RNA pellet with 75% ethanol.
- Air-dry the pellet and resuspend it in nuclease-free water.
- Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
 An A260/A280 ratio of ~2.0 is considered pure.
- 1.2. First-Strand cDNA Synthesis The process of reverse transcribing RNA into cDNA is a critical step in RT-qPCR.[13][14][15]
- Materials:
 - Total RNA (1 μg)
 - Reverse transcriptase enzyme
 - dNTPs
 - Random hexamers or oligo(dT) primers[13]
 - RNase inhibitor
 - Nuclease-free water
 - Thermal cycler



• Procedure:

- In a nuclease-free tube, combine 1 μg of total RNA, random hexamers or oligo(dT) primers, and nuclease-free water.
- Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.
- Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
- Add the master mix to the RNA-primer mixture.
- Perform the reverse transcription reaction in a thermal cycler according to the enzyme manufacturer's recommendations (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).
- The resulting cDNA can be stored at -20°C.

2. Quantitative PCR (qPCR)

This protocol describes the setup and execution of a SYBR Green-based qPCR assay for AKAP1 mRNA quantification.[16]

- Materials:
 - cDNA template
 - AKAP1 forward and reverse primers (10 μM)
 - SYBR Green qPCR master mix (containing Taq DNA polymerase, dNTPs, and SYBR Green dye)
 - Nuclease-free water
 - qPCR instrument (e.g., ABI 7900HT)
 - qPCR-compatible plates or tubes



Procedure:

- Prepare a qPCR reaction mix by combining the SYBR Green master mix, forward and reverse primers, and nuclease-free water.
- Aliquot the reaction mix into qPCR plate wells or tubes.
- Add the cDNA template to each well. Include no-template controls (NTC) by adding nuclease-free water instead of cDNA.
- Seal the plate or tubes and centrifuge briefly to collect the contents at the bottom.
- Place the reaction in the qPCR instrument and run the following thermal cycling program[12]:
 - Activation: 50°C for 2 minutes
 - Pre-soak: 95°C for 10 minutes
 - Amplification (40 cycles):
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt Curve Analysis: 95°C for 15 seconds, 60°C for 15 seconds, then a gradual increase to 95°C to generate a melt curve.
- Analyze the data to determine the cycle threshold (Ct) values and perform relative quantification using a suitable reference gene.

Visualizations

Experimental Workflow

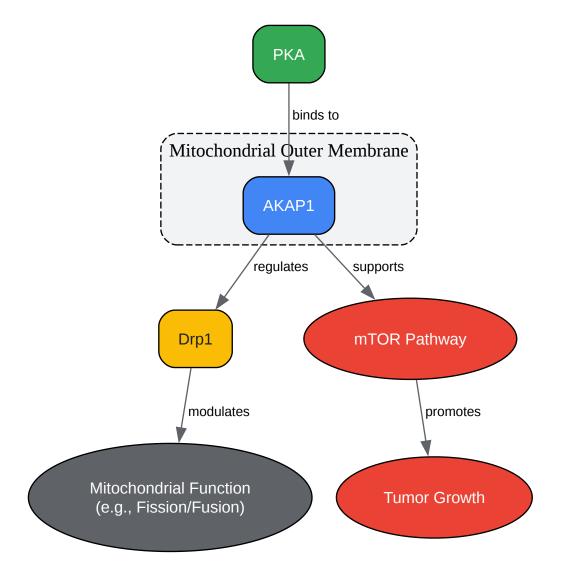




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Caption: Workflow for AKAP1 mRNA quantification.

AKAP1 Signaling Pathway



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Caption: AKAP1 signaling at the mitochondria.

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